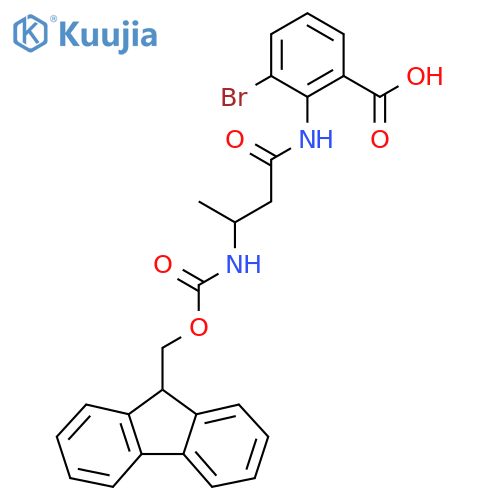

Cas no 2172108-62-0 (3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid)

3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid

- 3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid

- EN300-1493226

- 2172108-62-0

-

- インチ: 1S/C26H23BrN2O5/c1-15(13-23(30)29-24-20(25(31)32)11-6-12-22(24)27)28-26(33)34-14-21-18-9-4-2-7-16(18)17-8-3-5-10-19(17)21/h2-12,15,21H,13-14H2,1H3,(H,28,33)(H,29,30)(H,31,32)

- InChIKey: QCQWWODEEOIMHH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(C(=O)O)=C1NC(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 522.07903g/mol

- どういたいしつりょう: 522.07903g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 727

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 105Ų

3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1493226-10000mg |

3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2172108-62-0 | 10000mg |

$3315.0 | 2023-09-28 | ||

| Enamine | EN300-1493226-5000mg |

3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2172108-62-0 | 5000mg |

$2235.0 | 2023-09-28 | ||

| Enamine | EN300-1493226-50mg |

3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2172108-62-0 | 50mg |

$647.0 | 2023-09-28 | ||

| Enamine | EN300-1493226-5.0g |

3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2172108-62-0 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1493226-0.25g |

3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2172108-62-0 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1493226-500mg |

3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2172108-62-0 | 500mg |

$739.0 | 2023-09-28 | ||

| Enamine | EN300-1493226-0.05g |

3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2172108-62-0 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1493226-10.0g |

3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2172108-62-0 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1493226-100mg |

3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2172108-62-0 | 100mg |

$678.0 | 2023-09-28 | ||

| Enamine | EN300-1493226-0.1g |

3-bromo-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]benzoic acid |

2172108-62-0 | 0.1g |

$2963.0 | 2023-06-05 |

3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acidに関する追加情報

Comprehensive Analysis of 3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2172108-62-0)

In the rapidly evolving field of organic chemistry and pharmaceutical research, 3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2172108-62-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated as Fmoc-protected bromo-aminobenzoic acid derivative, is a critical intermediate in peptide synthesis and drug development. Its Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely recognized for its role in solid-phase peptide synthesis (SPPS), a technique pivotal in modern biotechnology.

The molecular structure of 3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid features a bromine substituent, which enhances its reactivity in cross-coupling reactions, a topic frequently searched by chemists exploring C-C bond formation or Suzuki-Miyaura coupling. This attribute makes it invaluable in the synthesis of complex organic molecules, particularly in the development of targeted therapeutics and bioconjugates. Recent trends in AI-driven drug discovery have further highlighted the importance of such building blocks, as they enable the rapid assembly of diverse molecular libraries for high-throughput screening.

One of the most searched questions in this context is: "How does Fmoc protection enhance peptide synthesis?" The answer lies in the compound’s ability to provide temporary protection for amino groups during synthesis, which can be selectively removed under mild conditions. This property is crucial for minimizing side reactions and improving yields, a concern frequently raised in organic synthesis forums and research publications. Additionally, the benzoic acid moiety in this compound offers further functionalization opportunities, making it a versatile tool for medicinal chemistry projects.

From an SEO perspective, terms like "Fmoc-protected amino acids", "peptide synthesis reagents", and "CAS 2172108-62-0 applications" are highly relevant. These keywords align with the interests of researchers seeking reliable sources for high-purity intermediates. Moreover, the compound’s role in antibody-drug conjugates (ADCs), a hot topic in oncology research, has spurred discussions about its potential in next-generation cancer therapies.

In conclusion, 3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid (CAS No. 2172108-62-0) represents a cornerstone in synthetic chemistry, bridging the gap between academic research and industrial applications. Its compatibility with green chemistry principles (e.g., reduced waste generation) further underscores its relevance in sustainable science. As the demand for customized biomolecules grows, this compound will undoubtedly remain a focal point for innovation.

2172108-62-0 (3-bromo-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobenzoic acid) 関連製品

- 2034587-51-2(2-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide)

- 1369783-60-7(4-Amino-3-(tert-butyl)benzonitrile)

- 1804256-42-5(Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate)

- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)

- 2172051-22-6({5-(2-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1010133-97-7(1-Pyridin-3-yl-piperazine Hydrochloride)

- 642473-95-8(TLR7/8 agonist 3)

- 2228932-19-0(4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine)

- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)

- 37014-27-0(3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione)